molecular formula C9H8N2O2 B1297675 1-Methyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 20934-51-4

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B1297675
CAS RN: 20934-51-4
M. Wt: 176.17 g/mol
InChI Key: ZJDLDFIDSAFPFG-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a chemical compound with the molecular formula C9H10N2O2. It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione is represented by the SMILES string O=C1N(C)C2=CC=CC=C2NC1=O . The InChI key for this compound is ZJDLDFIDSAFPFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a solid compound . It has a molecular weight of 176.17 g/mol.

Scientific Research Applications

Heterocyclic Aromatic Systems and Material Science

Dipyrazino[2,3-f:2′,3′-h]quinoxaline, a derivative closely related to 1-Methyl-1,4-dihydro-2,3-quinoxalinedione, is a fundamental scaffold in the development of larger N-substituted polyheterocyclic aromatic systems due to its electron-deficient, rigid, planar structure with excellent π–π stacking ability. This makes it a prime candidate in creating molecular, macromolecular, and supramolecular systems for applications such as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This expansive utility underscores the relevance of such quinoxaline derivatives in organic materials and nanoscience fields (Segura et al., 2015).

Quinoxaline Chemistry and Its Significance

Quinoxaline and its analogs serve as crucial elements in various domains, including dyes, pharmaceuticals, and antibiotics. Their synthesis often involves the condensation of ortho-diamines with 1,2-diketones. This chemical versatility and the ability to generate substituted derivatives through the use of α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols highlight the compound's significant potential in pharmaceuticals and chemical synthesis. The exploration of quinoxaline compounds for their antitumoral properties, among other applications, showcases their broad utility across scientific research (Aastha Pareek and Dharma Kishor, 2015).

Biological Activities and Therapeutic Applications

Quinoxaline derivatives, due to their structural diversity, play a pivotal role in various biomedical applications. These derivatives are synthesized by modifying the quinoxaline structure, leading to a wide range of antimicrobial activities and treatments for chronic and metabolic diseases. The adaptability of quinoxaline's chemical structure enables the derivation of numerous biomedically relevant compounds, underlining its importance in the development of new therapeutic agents (Pereira et al., 2015).

Synthesis and Applications in Organic Chemistry

The synthesis of 1,4-dihydropyridines, which share structural similarities with quinoxaline derivatives, has seen significant advancements in organic chemistry. These compounds, used as skeletons in various drugs and as starting materials, highlight the importance of heterocyclic compounds in biological applications. The Hantzsch Condensation reaction, among others, is a key method in synthesizing these derivatives, demonstrating the ongoing need for efficient and environmentally friendly synthesis methods in creating bioactive compounds (Sohal, 2021).

Safety And Hazards

1-Methyl-1,4-dihydro-2,3-quinoxalinedione is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible, acute toxic Cat.3 compound, which can cause chronic effects .

properties

IUPAC Name

4-methyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDLDFIDSAFPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344946
Record name 1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

CAS RN

20934-51-4
Record name 1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Methyl-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Cheeseman (J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.23 g, 22.1 mmol) and N-methyl-1,2-diaminobenzene (332 mg, 2.72 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH. The gray brown solid was further dried under vacuum (0.1 torr, 25° C.) to give 274.3 mg (57.2%). A portion of this solid was further purified by recrystallization from 50 mL EtOH and treatment with activated charcoal to give fluffy pale yellow crystals which were collected by vacuum filtration and rinsed with cold EtOH to yield 104.9 mg. 1H NMR (d6 -DMSO) δ 3.50 (s, 3H, CH3), 7.16 (m, 3H, ArH), 7.36 (m, 1H, ArH), 12.01 (s, 1H, NH). EIMS 176 (M+, 52), 148 (33), 119 (100, bp).
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3.23 g
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332 mg
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( 33 )
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Synthesis routes and methods II

Procedure details

A mixture of 12 g of 98% oxalylchloride in 19.5 ml of triethylamine and 50 ml of toluene was added dropwise to a stirred solution of 8.5 g of o-N-methylamino aniline in 80 ml of toluene. The resulting mixture was heated at reflux for one hour. The precipitate was washed with ether. The residue was stirred with water and filtered to give 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline.
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12 g
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19.5 mL
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50 mL
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8.5 g
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80 mL
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Synthesis routes and methods III

Procedure details

1-Methyl-2(1H)-quinoxalinone (5.3 grams) was allowed to stand at room temperature for 72 hours in a mixture of 60 ml. of acetic acid and 35 ml. of 30 percent hydrogen peroxide. The product separated out as needles after 48 hours. After 72 hours, no starting material was detectable in the supernatant liquid by TLC (ethyl acetate). The product was separated and washed sequentially with water and with ethanol, m.p. 287°-289°C. It was then recrystallized from water, 287°-290°C. (literature: 286°-287°C, G. W. H. Cheeseman, J. Chem. Soc. 1804 (1955); 285°-286°C., G. W. H. Cheeseman, J. Chem. Soc. 1246 (1961)). NMR also confirmed the identity of the product.
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5.3 g
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